molecular formula C8H15NO2 B13628989 2-(Aminomethyl)cyclohexanecarboxylic acid

2-(Aminomethyl)cyclohexanecarboxylic acid

Cat. No.: B13628989
M. Wt: 157.21 g/mol
InChI Key: XOISOAJGMXHXPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid, which is then further modified . The key steps include:

    Hydrogenation of Benzoic Acid: This step involves the reduction of benzoic acid using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Aminomethylation: The cyclohexanecarboxylic acid is then reacted with formaldehyde and ammonia to introduce the aminomethyl group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexene derivatives.

    Reduction: It can be reduced to form different cyclohexane derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include cyclohexene derivatives, reduced cyclohexane compounds, and various substituted cyclohexanecarboxylic acids.

Scientific Research Applications

2-(Aminomethyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-(Aminomethyl)cyclohexanecarboxylic acid involves its antifibrinolytic properties. It works by reversibly binding to the lysine receptor sites on plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin clots, helping to maintain hemostasis. The compound is approximately ten times more potent than aminocaproic acid, another antifibrinolytic agent .

Comparison with Similar Compounds

    Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.

    Cyclohexanecarboxylic Acid: A precursor in the synthesis of 2-(Aminomethyl)cyclohexanecarboxylic acid.

    Lysine: The natural amino acid from which this compound is derived.

Uniqueness: this compound is unique due to its high potency as an antifibrinolytic agent and its wide range of applications in medicine and industry. Its ability to effectively inhibit fibrinolysis makes it a valuable compound in the treatment of bleeding disorders and in surgical settings .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-(aminomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7H,1-5,9H2,(H,10,11)

InChI Key

XOISOAJGMXHXPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)C(=O)O

Origin of Product

United States

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